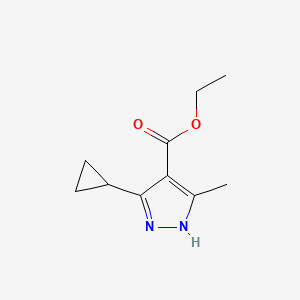

ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a cyclopropyl group at position 5, a methyl group at position 3, and an ethyl ester at position 2. Pyrazole scaffolds are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to modulate electronic and steric properties. The ethyl ester moiety provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification .

Properties

IUPAC Name |

ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-6(2)11-12-9(8)7-4-5-7/h7H,3-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILVRHWHWJEXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1C2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate

General Synthetic Strategy

The synthesis generally follows a cyclocondensation approach where a hydrazine derivative reacts with a β-ketoester or equivalent carbonyl compound to form the pyrazole ring. The cyclopropyl substituent is introduced via the hydrazine or the carbonyl precursor, while the methyl and ethyl ester functionalities are incorporated through the choice of starting materials or subsequent esterification steps.

Detailed Synthetic Routes

Cyclocondensation of Cyclopropyl Hydrazine with Ethyl Acetoacetate

Step 1: Preparation of Cyclopropyl Hydrazine

Cyclopropyl hydrazine can be synthesized by reduction of cyclopropyl azide or by hydrazinolysis of cyclopropyl halides.Step 2: Cyclocondensation Reaction

Cyclopropyl hydrazine is reacted with ethyl acetoacetate under acidic conditions (e.g., acetic acid or hydrochloric acid catalyst) at reflux temperature. This reaction forms the pyrazole ring by nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclization and dehydration.Step 3: Purification

The crude product is purified by recrystallization or chromatographic techniques to yield this compound.

Alternative Route: Esterification of the Corresponding Pyrazole-4-carboxylic Acid

Step 1: Pyrazole-4-carboxylic Acid Formation

The pyrazole ring is first constructed with the cyclopropyl and methyl substituents, yielding the free acid at the 4-position.Step 2: Esterification

The acid is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or via Fischer esterification conditions to obtain the ethyl ester.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | Cyclopropyl hydrazine + ethyl acetoacetate | Reflux (80-110°C) | 4-8 hours | 70-85 | Acid catalyst (AcOH or HCl) improves yield |

| Esterification (if separate) | Pyrazole-4-carboxylic acid + EtOH + H2SO4 | Reflux (78°C) | 6-12 hours | 75-90 | Removal of water drives reaction forward |

Industrial and Scalable Methods

Industrial synthesis favors continuous flow reactors for better control over reaction parameters, improved safety, and scalability. Automated systems allow precise temperature and stoichiometry control, enhancing purity and yield. Advanced purification methods such as preparative HPLC or crystallization under controlled conditions are employed to meet high-quality standards.

Analysis of Preparation Methods

Cyclocondensation Efficiency: The direct condensation of cyclopropyl hydrazine with ethyl acetoacetate is the most straightforward and widely used method, providing good yields with relatively simple work-up.

Functional Group Compatibility: The method tolerates various substituents on the hydrazine or β-ketoester, allowing structural modifications if needed.

Purity and Yield: Optimization of acid catalyst concentration, temperature, and reaction time is critical to maximize yield and minimize side reactions such as polymerization or over-esterification.

Environmental and Safety Considerations: Use of mild acidic conditions and avoidance of hazardous reagents align with green chemistry principles. Continuous flow synthesis further reduces risks associated with scale-up.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclocondensation (Direct) | Cyclopropyl hydrazine + ethyl acetoacetate | Cyclization | Acidic reflux, 4-8 h | High yield, straightforward | Requires hydrazine preparation |

| Esterification of Pyrazole Acid | Pyrazole-4-carboxylic acid + ethanol | Fischer esterification | Acidic reflux, 6-12 h | High purity ester product | Additional synthetic step |

| Continuous Flow Synthesis (Industrial) | Same as above | Cyclization + esterification | Controlled temperature, flow | Scalable, reproducible, safer | Requires specialized equipment |

Chemical Reactions Analysis

Reaction Types and Mechanisms

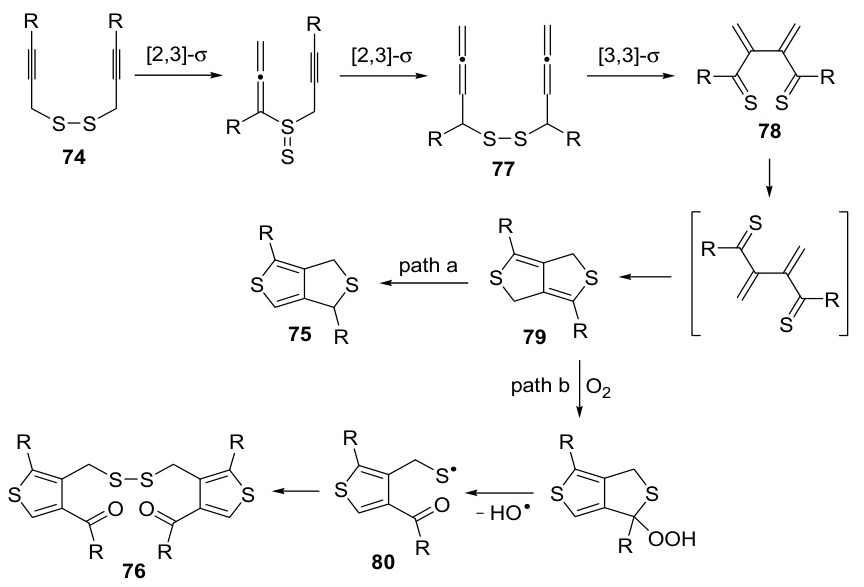

The compound participates in several characteristic reactions typical of pyrazole derivatives, including cycloaddition , oxidative aromatization , and nucleophilic substitution . These reactions are central to its synthesis and functional modification.

1,3-Dipolar Cycloaddition

A key method for synthesizing pyrazole-5-carboxylates involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds. For example:

-

Reagents : Ethyl diazoacetate, α-methylene carbonyl compounds (e.g., phenylpropargyl derivatives), zinc triflate catalyst.

-

Conditions : Triethylamine as a base, room temperature.

-

Mechanism : The reaction proceeds via a [3+2] cycloaddition, forming the pyrazole ring in high yield (e.g., 89% yield in one study) .

This method is notable for its simplicity, scalability, and regioselectivity, making it a preferred route for industrial applications.

Oxidative Aromatization

In multi-component coupling reactions, oxidative aromatization plays a critical role in stabilizing the pyrazole structure. For instance:

-

Reagents : Molecular oxygen (as a green oxidant), aldehydes, 1,3-dicarbonyls, diazo compounds.

-

Conditions : Transition metal-free conditions, one-pot reaction sequences.

-

Mechanism : A tandem Knoevenagel condensation, cycloaddition, and oxidative aromatization sequence forms polyfunctional pyrazoles .

This approach highlights the compound’s stability under oxidative conditions and its utility in generating diverse functional groups.

Nucleophilic Substitution

Pyrazole derivatives often undergo substitution at positions adjacent to nitrogen atoms. While specific data for this compound is limited, analogous pyrazole systems react with nucleophiles (e.g., amines, thiols) under basic conditions, suggesting potential reactivity at the cyclopropyl or methyl-substituted positions.

General Synthetic Route

-

Pyrazole Formation : Cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds.

-

Cyclopropyl Group Introduction : Substitution or coupling reactions to install the cyclopropyl moiety.

-

Esterification : Reaction with ethanol to form the ethyl ester .

Structural Reactivity

The compound’s reactivity is influenced by its substituents:

-

Cyclopropyl Group : Imparts steric effects, stabilizing the pyrazole ring and influencing regioselectivity.

-

Ethyl Ester : Hydrolyzable under basic or acidic conditions to form the carboxylic acid, though direct evidence for this compound is limited in the provided sources.

-

Pyrazole Ring : Susceptible to electrophilic and nucleophilic attack at positions adjacent to nitrogen atoms.

Scientific Research Applications

Ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Stability

a) Ethyl 5-azido-1H-pyrazole-4-carboxylate ()

- Structure : Azido group at position 5, methyl group absent.

- Reactivity : The azide group enables click chemistry (e.g., Huisgen cycloaddition) but introduces thermal instability.

- Synthesis : Prepared via azido(trimethyl)silane and trifluoroacetic acid under mild conditions (50°C, 3 hours), yielding 90% product .

- Stability : Azides are prone to decomposition, necessitating careful handling.

b) Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate ()

- Structure : Aromatic fluorophenyl group at position 5, methoxy group enhances electron donation.

- Applications : Fluorinated aromatic groups improve bioavailability and metabolic resistance, making this compound relevant in drug discovery.

- Synthesis : Likely involves cross-coupling or multicomponent reactions (similar to Table 8 in ) .

c) Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate ()

- Structure : Bulky 4-butylphenyl group at position 3.

- Applications : Suitable for hydrophobic environments or lipid-based formulations.

Physical and Spectral Properties Comparison

Analytical Tools for Structural Comparison

- Crystallography : Software like SHELX () and Mercury () enables precise determination of molecular conformations and intermolecular interactions, critical for comparing steric effects of substituents .

- Spectroscopy : NMR and IR data () provide insights into electronic environments and functional group behavior.

Biological Activity

Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, noted for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in agriculture and medicine, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a unique cyclopropyl group and a carboxylate ester functional group, contributing to its biological properties. Its molecular formula is , with a molecular weight of approximately 181.20 g/mol. The structure allows for various chemical modifications that can enhance its efficacy in different applications.

1. Agricultural Applications

This compound has shown significant fungicidal and insecticidal properties:

- Fungicidal Activity : It exhibits effectiveness against Erysiphe graminis, the pathogen responsible for powdery mildew, which affects various crops. The compound disrupts essential biological processes in the fungus, leading to its death.

- Insecticidal Activity : The compound has demonstrated activity against Aphis fabae, an aphid species that infests plants. The mode of action likely involves interference with the insect's metabolic pathways, resulting in mortality.

2. Pharmacological Potential

Research indicates that this compound may possess various pharmacological properties:

- Anti-inflammatory Effects : Similar compounds within the pyrazole class have been reported to exhibit anti-inflammatory activities. For instance, derivatives have shown significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs .

- Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities against a range of pathogens, including bacteria and fungi. This compound may share these properties, although specific studies are needed to confirm its efficacy against particular strains .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, influencing cellular functions in both pests and potential therapeutic targets in humans.

- Receptor Interactions : The unique structure allows it to interact with various receptors, potentially modulating biological responses. Ongoing research is focused on elucidating these interactions to better understand the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

To appreciate the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | C9H11N3O2 | Different positioning of methyl and carboxyl groups |

| Ethyl 3-cyclopropyl-4-methylpyrazole-5-carboxylate | C9H11N3O2 | Variation in ring structure affecting reactivity |

| Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | C8H8BrN2O2 | Contains a bromine substituent affecting biological activity |

This table illustrates how variations in substituents and structural positioning can influence the biological activity of pyrazole derivatives.

Q & A

Q. What are the optimal synthetic routes for ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with cyclopropyl-containing hydrazines or hydrazides. Key steps include:

- Reagents : Ethyl acetoacetate, cyclopropyl hydrazine derivatives, and acid catalysts (e.g., HCl or acetic acid).

- Conditions : Reflux in ethanol or methanol (60–80°C for 6–12 hours) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Yield optimization involves controlling stoichiometry, temperature, and catalyst loading. For example, excess cyclopropyl hydrazine (1.2–1.5 equiv) improves cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign signals for the cyclopropyl group (δ ~0.5–1.5 ppm for protons; δ ~5–15 ppm for carbons) and ester carbonyl (δ ~165–170 ppm) .

- IR Spectroscopy : Confirm ester C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₁H₁₄N₂O₂ (calc. 206.23) .

- Elemental Analysis : Validate purity (>98%) by matching experimental and theoretical C/H/N/O percentages .

Q. How can the solubility and stability of this compound be assessed under different experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) via gravimetric analysis. Pyrazole esters typically exhibit moderate solubility in DMSO .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the ester group .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the cyclopropyl and pyrazole moieties in further functionalization?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. The cyclopropyl group may exhibit ring-strain reactivity, while the pyrazole N-atoms are susceptible to electrophilic substitution .

- Reaction Path Sampling : Tools like GRRM or SCINE explore transition states for cyclopropane ring-opening or ester hydrolysis .

Q. How can hydrogen bonding patterns and supramolecular interactions in the crystal structure be analyzed using graph set analysis?

- Methodological Answer :

- X-ray Crystallography : Solve the structure using SHELX or similar software. Identify H-bond donors (pyrazole N-H) and acceptors (ester carbonyl) .

- Graph Set Analysis : Apply Etter’s formalism to classify motifs (e.g., C(4) chains for N-H···O interactions) and assess packing efficiency. Mercury CSD aids in visualizing and comparing interaction motifs .

Q. What strategies resolve contradictions in biological activity data (e.g., analgesic vs. anti-inflammatory efficacy) for pyrazole derivatives?

- Methodological Answer :

- Dose-Response Studies : Test multiple concentrations (0.1–100 µM) in in vitro models (e.g., COX-1/COX-2 inhibition assays) to clarify selectivity .

- Metabolic Profiling : Use LC-MS to identify active metabolites. Ester hydrolysis to carboxylic acid derivatives may alter activity .

Q. How can reaction engineering improve scalability of the synthesis while maintaining regioselectivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.